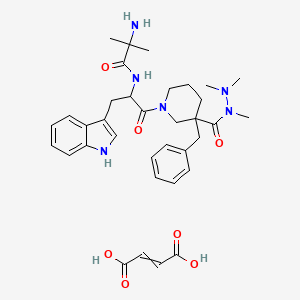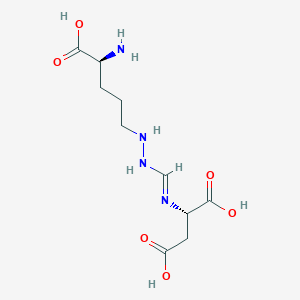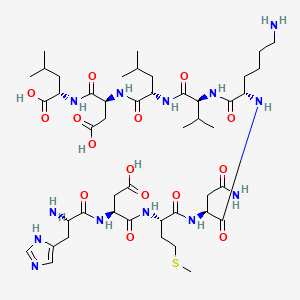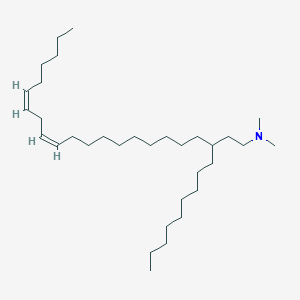![molecular formula C11H21NO5S B11930222 4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid CAS No. 1220112-75-3](/img/structure/B11930222.png)
4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the sulfanylpropanoylamino moiety and its subsequent attachment to the ethoxyethoxybutanoic acid backbone. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group is known to participate in redox reactions, which can influence various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
O-(3-Carboxypropyl)-O’-[2-(3-Mercaptopropionylamino)ethyl]-polyethylene glycol: Shares a similar sulfanyl group and ethoxyethoxy backbone.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains similar functional groups and is used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential role in biological systems make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1220112-75-3 |
|---|---|
Molecular Formula |
C11H21NO5S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
4-[2-[2-(3-sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid |
InChI |
InChI=1S/C11H21NO5S/c13-10(3-9-18)12-4-6-17-8-7-16-5-1-2-11(14)15/h18H,1-9H2,(H,12,13)(H,14,15) |
InChI Key |
VPNKRBNOGPZJFN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)COCCOCCNC(=O)CCS |
Related CAS |
1220112-75-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)


